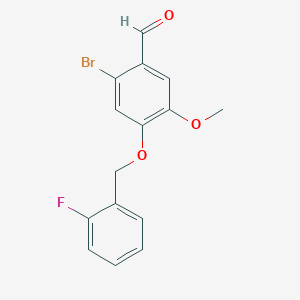

2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Description

2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde (IUPAC name: 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde) is a halogenated benzaldehyde derivative with the molecular formula C₁₅H₁₂BrFO₃ and a molecular weight of 339.16 g/mol . The compound features a bromine atom at position 2, a methoxy group at position 5, and a 2-fluorobenzyloxy substituent at position 4 of the benzaldehyde core. Its structural complexity makes it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJZYDJKFRDDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Procedure: The 2-fluorobenzyl bromide is added to a solution of 2-bromo-5-methoxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Suzuki-Miyaura coupling typically involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Oxidation: 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzoic acid.

Reduction: 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Synthetic Intermediate

2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in creating new compounds with specific properties.

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including leukemia K562 cells. The mechanism involves apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties: Research indicates that the compound may modulate pathways involved in inflammation, potentially serving as a lead for developing anti-inflammatory drugs .

Biological Studies

The interactions of this compound with biological targets are of great interest:

- Enzyme Inhibition: The compound's ability to bind to specific enzymes may inhibit their activity, which is crucial for understanding disease mechanisms and developing therapeutic agents .

- Antioxidant Properties: Studies have shown that certain bromophenol derivatives can ameliorate oxidative damage in cells, highlighting the compound's potential as an antioxidant agent .

Case Studies

-

Anticancer Research:

A study evaluated the cytotoxic effects of halogenated benzaldehyde derivatives on leukemia cells. The results indicated that compounds similar to this compound showed significant inhibition of cell viability and induction of apoptosis . -

Enzyme Interaction Studies:

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that it could serve as a potential inhibitor for key enzymes, impacting drug metabolism and efficacy .

Mechanism of Action

The mechanism of action of 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in nucleophilic substitution, oxidation, or reduction reactions. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Halogen Effects: Bromine at position 2 (target compound) increases molecular weight and steric bulk compared to non-brominated analogs like 12b . Chlorine substitution (e.g., 3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde) further elevates molecular weight to 355.62 g/mol .

- Synthesis Yields : Analogs with electron-withdrawing groups (e.g., 2-fluorobenzyloxy in 12b) show moderate yields (~48.8%), likely due to reduced nucleophilicity during ether formation .

- Chelation Potential: Bromo-methoxy derivatives (e.g., the hydrazone in ) form stable complexes with Pb(II), suggesting the target compound could have metal-binding applications .

Spectroscopic and Analytical Profiles

- ESI-MS Data : The target compound’s analog, 5-((2-fluorobenzyl)oxy)-2-hydroxybenzaldehyde (12b), has an ESI-MS m/z of 245.1 [M+H]⁺, while chlorinated variants (e.g., 12c, 12d) show m/z = 261.0 [M+H]⁺ due to chlorine’s isotopic pattern .

Biological Activity

2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of bromine, fluorine, and methoxy groups, exhibits various biological activities that make it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrF O3. The structure includes a benzaldehyde moiety linked to a benzyl ether, which contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14BrF O3 |

| Molecular Weight | 331.18 g/mol |

| Functional Groups | Bromine, Fluorine, Methoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Pathway Modulation : The compound may modulate cellular pathways involved in inflammation and cancer progression, affecting cell growth and apoptosis.

Biological Activities

Preliminary studies have indicated that this compound possesses several biological activities:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : May reduce inflammation by modulating cytokine production.

Case Studies

-

Anticancer Study :

- A study reported that this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.

- Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, activating caspase-3 and PARP cleavage.

-

Antimicrobial Evaluation :

- The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-methoxybenzaldehyde | Lacks fluorine substitution | Moderate anticancer activity |

| 2-Fluoro-4-(benzyloxy)-5-methoxybenzaldehyde | Lacks bromine substitution | Lower antimicrobial activity |

| 3-Bromo-4-(benzyloxy)-5-methoxybenzaldehyde | Different position of bromine | Similar anticancer properties |

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, a brominated benzaldehyde derivative (e.g., 2-bromo-4-hydroxy-5-methoxybenzaldehyde) can react with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group. Alternatively, a one-pot synthesis may involve protecting/deprotecting hydroxyl groups and sequential halogenation. Crystallization from methanol or ethanol is commonly used for purification, as demonstrated in analogous Schiff base syntheses .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: A combination of techniques is employed:

- Single-crystal X-ray diffraction (SCXRD) : Determines precise bond lengths, angles, and crystal packing (e.g., orthorhombic systems with π-π interactions at 3.76 Å centroid distances) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at ~10 ppm, methoxy at ~3.8 ppm, and aromatic protons split by fluorine and bromine effects).

- FT-IR : Identifies functional groups (aldehyde C=O stretch ~1700 cm⁻¹, C-O-C ether stretch ~1250 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol or ethanol. Insolubility in water necessitates anhydrous conditions for reactions.

- Stability : The aldehyde group is sensitive to oxidation; storage under inert gas (N₂/Ar) at –20°C is recommended. Light-sensitive due to the bromine substituent, requiring amber vials .

Advanced Research Questions

Q. How do substituents influence the crystal packing and intermolecular interactions?

Methodological Answer: The 2-fluorobenzyl and methoxy groups dictate packing via:

- Halogen bonding : Bromine participates in Type-II interactions (C–Br···O/N).

- Hydrogen bonding : Methoxy and aldehyde oxygen atoms form O–H···O/N bonds (e.g., O(4)–H···O(1) and O(4)–H···N(1) with distances ~2.8–3.0 Å) .

- π-π stacking : Aromatic rings align with centroid distances <4 Å, stabilizing the lattice. Computational tools like Mercury or CrystalExplorer can model these interactions .

Q. What strategies are effective for resolving contradictions in reported bioactivity data?

Methodological Answer:

- Dose-response profiling : Compare IC₅₀ values across studies to identify assay-specific variability.

- Metabolite screening : Use LC-MS to rule out degradation products (e.g., aldehyde oxidation to carboxylic acid).

- Target validation : Employ CRISPR knockouts or isotopic labeling to confirm binding specificity. For example, conflicting cytotoxicity reports may arise from off-target effects in cell lines with varying P450 expression .

Q. How can this compound serve as a precursor in synthesizing pharmacologically active derivatives?

Methodological Answer:

- Schiff base formation : React with amines (e.g., 4-methoxyaniline) to generate imine-linked complexes for antimicrobial or anticancer screening .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine to diversify the scaffold. Pd(PPh₃)₄ and microwave-assisted conditions enhance yields .

- Reductive amination : Convert the aldehyde to secondary amines for neuroactive compound libraries .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states (e.g., nucleophilic attack on the aldehyde).

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina, guided by electrostatic potential maps.

- Reactivity descriptors : Fukui indices identify electrophilic/nucleophilic sites (e.g., aldehyde carbon as the most electrophilic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.